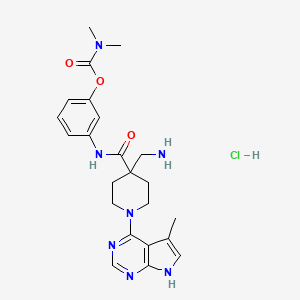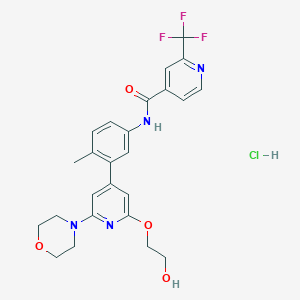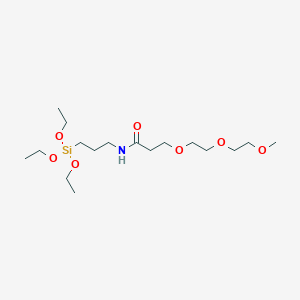![molecular formula C21H12ClF4N3O4 B1193111 4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid](/img/structure/B1193111.png)
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRL-367 is a selective, small molecule antagonist of RORγt, which suppress T(H)17 responses in inflammatory arthritis and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- Research has explored the acid-catalyzed reactions of related pyrazolo[1,5-a]pyridines, leading to the formation of various derivatives depending on the substituents and conditions used (Miki et al., 1988).
- Studies on compounds like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have shown the potential for creating various derivatives with significant properties (Bildirici et al., 2007).
Antimicrobial and Antifungal Activities
- Some derivatives of related compounds have demonstrated promising antibacterial and antifungal activities, offering potential avenues for therapeutic applications (Gadakh et al., 2010).
Anticancer Properties
- Novel fluorinated compounds, including benzo[b]pyran derivatives, have been synthesized and tested for anticancer activity, showing promise at low concentrations compared to reference drugs (Hammam et al., 2005).
Molecular Conformations and Hydrogen Bonding
- In-depth studies have been conducted on the molecular conformations and hydrogen bonding of closely related compounds, which are crucial for understanding their chemical behavior and potential applications (Sagar et al., 2017).
Synthesis of Key Intermediates for Herbicides
- The synthesis of intermediates like chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, which is a key intermediate in herbicide production, has been explored (Zhou Yu, 2002).
Kinase Inhibitors for Cancer Treatment
- The compound has been studied in the context of Aurora kinase inhibitors, highlighting its potential utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Tautomerism in Chemical Structures
- Studies have investigated the ring-chain tautomerism of 3-unsubstituted trifluoromethyl-containing compounds, which is significant for understanding their chemical and physical properties (Pakalnis et al., 2014).
Soluble Polyimides Derived from Pyridine
- Research on the polycondensation of 2,6-bis(4-amino-2-trifluoromethylphenoxy-4'-benzoyl)pyridine with aromatic dianhydrides has led to the development of novel aromatic polyimides, which are significant in materials science (Zhang et al., 2007).
Eigenschaften
Molekularformel |
C21H12ClF4N3O4 |
|---|---|
Molekulargewicht |
481.79 |
IUPAC-Name |
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C21H12ClF4N3O4/c22-12-4-1-3-11(21(24,25)26)16(12)19(31)29-14-5-2-6-27-18(14)17(28-29)9-8-15(30)10(20(32)33)7-13(9)23/h1-8,14,18,30H,(H,32,33) |
InChI-Schlüssel |
LCOVNUGQIUYGLV-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC(F)=C(C2=NN(C(C3=C(C(F)(F)F)C=CC=C3Cl)=O)C4C2N=CC=C4)C=C1O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MRL-367; MRL 367; MRL367. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)



